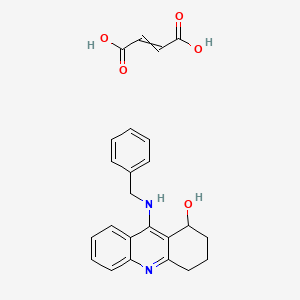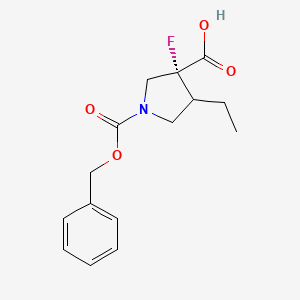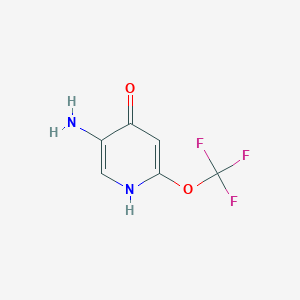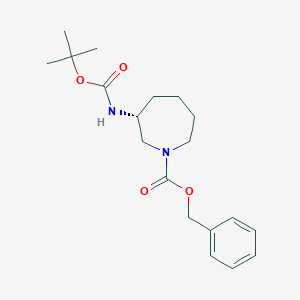![molecular formula C21H16Cl2N2 B14799659 3,5-dichloro-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline](/img/structure/B14799659.png)
3,5-dichloro-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-dichlorophenyl)[(9-ethyl-9H-carbazol-3-yl)methylene]amine is an organic compound that features a combination of a dichlorophenyl group and a carbazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dichlorophenyl)[(9-ethyl-9H-carbazol-3-yl)methylene]amine typically involves the condensation of 3,5-dichloroaniline with 9-ethyl-9H-carbazole-3-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
(3,5-dichlorophenyl)[(9-ethyl-9H-carbazol-3-yl)methylene]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3,5-dichlorophenyl)[(9-ethyl-9H-carbazol-3-yl)methylene]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of (3,5-dichlorophenyl)[(9-ethyl-9H-carbazol-3-yl)methylene]amine involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
(3,5-dichlorophenyl)[(9H-carbazol-3-yl)methylene]amine: Lacks the ethyl group on the carbazole moiety.
(3,5-dichlorophenyl)[(9-methyl-9H-carbazol-3-yl)methylene]amine: Contains a methyl group instead of an ethyl group on the carbazole moiety.
Uniqueness
The presence of the ethyl group in (3,5-dichlorophenyl)[(9-ethyl-9H-carbazol-3-yl)methylene]amine can influence its chemical reactivity and biological activity, making it distinct from its analogs. This structural variation can lead to differences in solubility, stability, and interaction with biological targets .
Properties
Molecular Formula |
C21H16Cl2N2 |
|---|---|
Molecular Weight |
367.3 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-1-(9-ethylcarbazol-3-yl)methanimine |
InChI |
InChI=1S/C21H16Cl2N2/c1-2-25-20-6-4-3-5-18(20)19-9-14(7-8-21(19)25)13-24-17-11-15(22)10-16(23)12-17/h3-13H,2H2,1H3 |
InChI Key |
UTIMMUAUSNSZSH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=NC3=CC(=CC(=C3)Cl)Cl)C4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Yloxy)phosphoryl)amino]propanoate](/img/structure/B14799620.png)
![2-{[(4-fluorophenyl)carbonyl]amino}-N,N-dimethylbenzamide](/img/structure/B14799628.png)

![4-hydroxy-2,3-dimethoxy-5-[(E)-3-phenylprop-2-enoyl]cyclopenta-2,4-dien-1-one](/img/structure/B14799645.png)

![[2-[(9R,10S,13S,17R)-17-acetyloxy-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14799650.png)
![(2E)-N-({2-[(4-bromo-2-chlorophenoxy)acetyl]hydrazinyl}carbonothioyl)-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14799652.png)
![(10S,13S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14799653.png)


